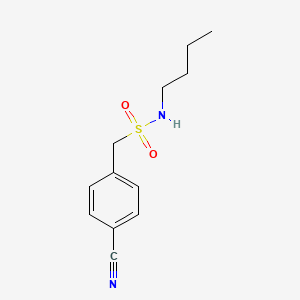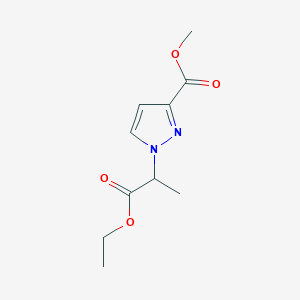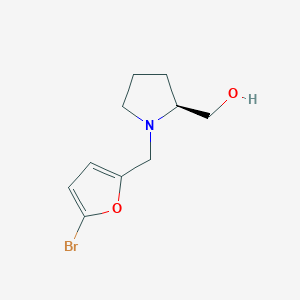
N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide is a compound that features a piperidine ring, a bromothiophene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Bromothiophene Synthesis: The bromothiophene moiety can be prepared by bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The piperidine ring can be oxidized to form N-oxides or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Scientific Research Applications
N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various biological pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The exact molecular pathways involved would depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide: Similar structure but with a fluorobenzamide moiety instead of bromothiophene.
N-(1-acetylpiperidin-4-yl)-5-(3-fluorophenoxy)pyridine-2-carboxamide: Contains a fluorophenoxy pyridine moiety.
Uniqueness
N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide is unique due to the presence of the bromothiophene moiety, which can impart distinct electronic and steric properties compared to other similar compounds . This uniqueness can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C12H15BrN2O2S |
|---|---|
Molecular Weight |
331.23 g/mol |
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide |
InChI |
InChI=1S/C12H15BrN2O2S/c1-8(16)15-6-4-9(5-7-15)14-12(17)10-2-3-11(13)18-10/h2-3,9H,4-7H2,1H3,(H,14,17) |
InChI Key |
IEESTETUYPGMCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)



![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
![4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)
